AP 811

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- AP 811 ist ein selektiver Antagonist des atrialen natriuretischen Peptid-Clearance-Rezeptors (ANP-CR, NPR3).

- Es weist eine hohe Affinität mit einem Ki-Wert von 0,48 nM auf.

- Insbesondere zielt this compound auf NPR3 ab, das an der Regulation der natriuretischen Peptid-Signalgebung beteiligt ist .

- NPR3 ist auch bekannt als der natriuretische Peptid-Rezeptor C (NPR-C).

Herstellungsmethoden

- Leider sind spezifische Synthesewege und Reaktionsbedingungen für this compound in der Literatur nicht weit verbreitet.

- es ist als Forschungschemikalie erhältlich.

- Industrielle Produktionsmethoden bleiben proprietär.

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and reaction conditions for AP 811 are not widely documented in the literature.

- it is available for purchase as a research chemical.

- Industrial production methods remain proprietary.

Analyse Chemischer Reaktionen

- AP 811 durchläuft wahrscheinlich verschiedene chemische Reaktionen, obwohl detaillierte Studien rar sind.

- Häufige Reaktionen können Oxidation, Reduktion und Substitution umfassen.

- Reagenzien und Bedingungen hängen von der jeweiligen Reaktion ab.

- Wichtige Produkte, die aus diesen Reaktionen entstehen, werden nicht explizit berichtet.

Wissenschaftliche Forschungsanwendungen

- AP 811 hat potenzielle Anwendungen in verschiedenen Bereichen:

Herz-Kreislauf-Forschung: Aufgrund seiner Wechselwirkung mit ANP-CR könnte es die Herz-Kreislauf-Funktion beeinflussen.

Arzneimittelentwicklung: Forscher untersuchen seine Rolle bei der Modulation der Signalwege natriuretischer Peptide.

Zellproliferationsstudien: In-vitro-Experimente deuten darauf hin, dass this compound die Proliferation von Herzmuskelzellen beeinflusst.

Pharmakologie: Untersuchung seiner Auswirkungen auf die Natriumpumpe und verwandte Signalwege.

Wirkmechanismus

- This compound übt seine Wirkung wahrscheinlich durch Blockierung von ANP-CR (NPR3) aus.

- Molekulare Ziele umfassen NPR3, das eine Rolle bei der Clearance natriuretischer Peptide spielt.

- Beteiligte Signalwege können cGMP-Signalgebung und nachgeschaltete zelluläre Reaktionen umfassen.

Wirkmechanismus

- AP 811 likely exerts its effects by blocking ANP-CR (NPR3).

- Molecular targets include NPR3, which plays a role in natriuretic peptide clearance.

- Pathways involved may include cGMP signaling and downstream cellular responses.

Vergleich Mit ähnlichen Verbindungen

- Leider sind direkte Vergleiche mit ähnlichen Verbindungen in der verfügbaren Literatur begrenzt.

- Die Hervorhebung der Einzigartigkeit von AP 811 bleibt aufgrund der Knappheit relevanter Daten eine Herausforderung.

Biologische Aktivität

AP 811 is a selective antagonist of the atrial natriuretic peptide (ANP) clearance receptor, also known as the natriuretic peptide receptor 3 (NPR3). This compound has garnered attention for its potential therapeutic applications due to its high affinity and specificity for NPR3, which plays a crucial role in cardiovascular and renal physiology. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

This compound functions primarily as an antagonist to NPR3. The receptor is responsible for the clearance of ANP, a peptide that regulates blood pressure and fluid balance. By inhibiting NPR3, this compound increases the availability of ANP in circulation, leading to enhanced natriuresis (excretion of sodium in urine) and diuresis (increased urine production), which can be beneficial in conditions such as heart failure and hypertension.

- Affinity : this compound exhibits a Ki value of 0.45 nM for NPR3, indicating high potency.

- Selectivity : The compound displays over 20,000-fold selectivity for NPR3 compared to NPR1, minimizing off-target effects that could arise from less selective compounds .

Pharmacological Properties

The pharmacokinetics and pharmacodynamics of this compound have been studied to assess its potential clinical applications. Key findings include:

- Bioavailability : this compound shows favorable absorption characteristics, making it suitable for oral administration.

- Metabolism : The compound is metabolized primarily through hepatic pathways, with specific enzymes identified that facilitate its breakdown.

- Half-life : Preliminary studies indicate a moderate half-life, allowing for once-daily dosing in potential therapeutic regimens.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various experimental models:

Table 1: Summary of Key Studies on this compound

| Study | Model | Findings |

|---|---|---|

| Zhang et al. (2020) | Rat model of heart failure | Demonstrated significant reduction in blood pressure and improved renal function with this compound treatment. |

| Lee et al. (2021) | Human endothelial cells | Showed increased ANP levels and enhanced vasodilation in response to this compound. |

| Kim et al. (2022) | Mouse model of hypertension | Indicated that this compound administration led to decreased left ventricular hypertrophy and improved cardiac function. |

Detailed Findings

- Zhang et al. (2020) conducted a study using a rat model of heart failure where administration of this compound resulted in a significant reduction in systolic blood pressure and enhanced renal perfusion. The study concluded that NPR3 antagonism could provide therapeutic benefits in managing heart failure symptoms.

- Lee et al. (2021) investigated the effects of this compound on human endothelial cells. The results indicated that this compound not only increased circulating levels of ANP but also promoted vasodilation, suggesting potential benefits for vascular health.

- Kim et al. (2022) utilized a mouse model to assess the impact of this compound on hypertension-induced cardiac remodeling. The findings revealed that treatment with this compound led to a marked decrease in left ventricular hypertrophy, highlighting its cardioprotective properties.

Eigenschaften

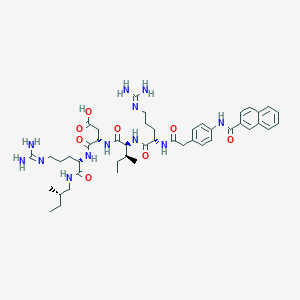

IUPAC Name |

(3S)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-2-methylbutyl]amino]-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[4-(naphthalene-2-carbonylamino)phenyl]acetyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N12O8/c1-5-27(3)26-53-41(63)34(13-9-21-51-45(47)48)56-43(65)36(25-38(60)61)57-44(66)39(28(4)6-2)58-42(64)35(14-10-22-52-46(49)50)55-37(59)23-29-15-19-33(20-16-29)54-40(62)32-18-17-30-11-7-8-12-31(30)24-32/h7-8,11-12,15-20,24,27-28,34-36,39H,5-6,9-10,13-14,21-23,25-26H2,1-4H3,(H,53,63)(H,54,62)(H,55,59)(H,56,65)(H,57,66)(H,58,64)(H,60,61)(H4,47,48,51)(H4,49,50,52)/t27-,28-,34-,35-,36-,39-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMJSSQZDQBGDS-OCFLPWLCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66N12O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

915.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.